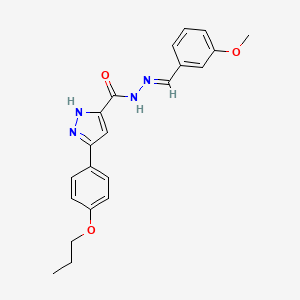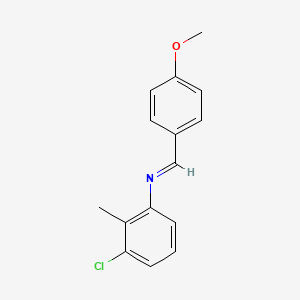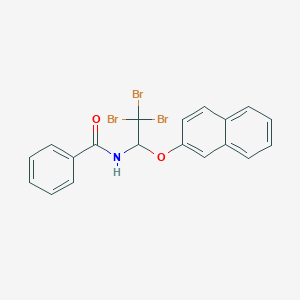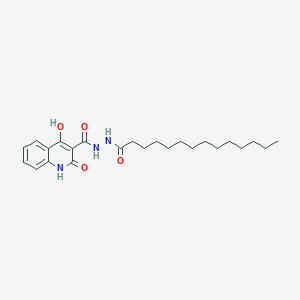
N-(4-fluorophenyl)decanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)decanamide is an organic compound with the molecular formula C16H24FNO It is a member of the amide family, characterized by the presence of a fluorophenyl group attached to a decanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)decanamide typically involves the reaction of 4-fluoroaniline with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-fluoroaniline+decanoyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorophenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Propiedades
Fórmula molecular |
C16H24FNO |
|---|---|
Peso molecular |
265.37 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)decanamide |
InChI |
InChI=1S/C16H24FNO/c1-2-3-4-5-6-7-8-9-16(19)18-15-12-10-14(17)11-13-15/h10-13H,2-9H2,1H3,(H,18,19) |
Clave InChI |
UWOPRMDQKXWSML-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11988349.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11988352.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988363.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11988365.png)
![4-bromo-N-{2,2,2-trichloro-1-[2-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B11988376.png)
![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11988380.png)
![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11988387.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11988416.png)




![(5E)-5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11988448.png)
